

YM-58483: A Deep Dive into its Mechanism of Action on CRAC Channels

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. We delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. Quantitative data on its inhibitory effects are systematically presented, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams generated using Graphviz are provided to illustrate the complex biological processes and experimental workflows, offering a clear and concise understanding for researchers, scientists, and professionals in drug development.

Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, from gene expression and proliferation to apoptosis.[1] A primary mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells is Store-Operated Calcium Entry (SOCE).[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ across the plasma membrane.[1] The predominant channel responsible for this influx is the CRAC channel.[1]



The molecular components of the CRAC channel are two key proteins: the stromal interaction molecule (STIM1), an ER-resident Ca²⁺ sensor, and Orai1, the pore-forming subunit of the channel in the plasma membrane.[3][4][5][6] Upon ER Ca²⁺ depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[3] [7][8] There, it directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of Ca²⁺.[3][6][7] This intricate signaling pathway is crucial for the function of many cell types, particularly immune cells like T lymphocytes.[1][5] Dysregulation of CRAC channel activity has been implicated in various pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels a prime target for therapeutic intervention.[1][3][4]

YM-58483: A Selective CRAC Channel Inhibitor

YM-58483, also known as BTP2, is a pyrazole derivative that has been identified as the first potent and selective inhibitor of CRAC channels.[9] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways.[2][9]

Mechanism of Action

The precise molecular mechanism of YM-58483 is still under investigation, but it is understood to act directly on the CRAC channel complex.[3] Studies have shown that YM-58483 inhibits the Ca²⁺ influx through SOC channels without affecting the upstream T-cell receptor (TCR) signal transduction cascade, such as the phosphorylation of phospholipase Cy1 (PLCy1) or the initial release of Ca²⁺ from ER stores.[10][11][12] This indicates a direct effect on the channel itself or its immediate activation mechanism, rather than on the signaling events leading to store depletion. While some research suggests that YM-58483 and similar inhibitors may not interfere with STIM1 oligomerization or the STIM1-Orai1 interaction, it is proposed that they might act downstream of these events, possibly through an allosteric effect on the Orai1 pore. [1][13]

Quantitative Analysis of Inhibitory Activity

The potency of YM-58483 has been quantified in various cell types and experimental systems. The following tables summarize the key inhibitory concentrations (IC₅₀) of YM-58483 on CRAC channel-mediated processes.



Parameter	Cell Type	Assay	IC50 Value	Reference
Thapsigargin- induced Ca ²⁺ influx	Jurkat T cells	Calcium Imaging	100 nM	[1][2][10][12]
T cell proliferation	Mixed Lymphocyte Reaction	Proliferation Assay	330 nM	[9]
IL-2 Production	Jurkat T cells	ELISA	~100 nM	[14]
IL-4 and IL-5 Production	Murine Th2 T cell clone (D10.G4.1)	ELISA	~100 nM	[9][14]
IL-5 and IL-13 Production	Human peripheral blood cells	ELISA	125 nM and 148 nM, respectively	[9]
Histamine Release	RBL-2H3 cells	Histamine Release Assay	460 nM	[9]
Leukotriene Production	RBL-2H3 cells	Leukotriene Assay	310 nM	[9]
SOCE mediated by Orai1	MDA-MB-231 breast cancer cells	Calcium Imaging	2.8 μΜ	[3]
TRPC3 Inhibition	HEK293 cells	Calcium Imaging	4.21 μΜ	[15]

Table 1: Inhibitory Potency of YM-58483 on Various Cellular Responses.



Channel/Process	Selectivity Comparison	Reference
CRAC Channels vs. Voltage- Operated Ca ²⁺ Channels	YM-58483 is approximately 30- fold more selective for CRAC channels.	[10][11][12]
Other Ion Channels (CI ⁻ , K ⁺)	No significant cross-reactivity reported.	[3]
TRP Channels	Inhibits TRPC3 and TRPC5, facilitates TRPM4.	[3]

Table 2: Selectivity Profile of YM-58483.

Experimental Protocols

The characterization of YM-58483's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for two key methodologies.

Calcium Imaging using Fura-2 AM

This technique is used to measure changes in intracellular Ca²⁺ concentration in response to stimuli and the effect of inhibitors like YM-58483.[16][17] Fura-2 AM is a ratiometric, cell-permeable dye that becomes fluorescent upon binding to Ca²⁺ and hydrolysis by intracellular esterases.[17][18]

Materials:

- Cells of interest (e.g., Jurkat T cells)
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
- Thapsigargin (TG)
- YM-58483



- Ionomycin
- EGTA
- Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

- Cell Preparation: Plate cells on glass coverslips or in a microplate suitable for fluorescence imaging.
- · Dye Loading:
 - Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 μM Fura-2 AM with
 0.02% Pluronic F-127 in Ca²⁺-containing HBSS to aid in dye solubilization.
 - Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
 - Wash the cells twice with Ca²⁺-containing HBSS to remove extracellular dye.
 - Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the Fura-2 AM.[19]
- Imaging:
 - Mount the coverslip onto the microscope stage or place the microplate in the reader.
 - Perfuse the cells with Ca²⁺-free HBSS.
 - Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[17]
 - $\circ~$ To induce ER Ca²+ store depletion, add thapsigargin (typically 1-2 $\mu M)$ to the Ca²+-free HBSS.



- After a stable depleted state is reached, reintroduce Ca²⁺ into the extracellular solution (e.g., 2 mM CaCl₂) to initiate SOCE. This will be observed as a sharp increase in the 340/380 nm fluorescence ratio.
- To test the effect of YM-58483, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before the reintroduction of extracellular Ca²⁺.

Data Analysis:

- The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration.[17]
- Calibration of the signal to absolute Ca²⁺ concentrations can be performed at the end of
 each experiment using a Ca²⁺ ionophore like ionomycin in the presence of saturating Ca²⁺
 and then a Ca²⁺ chelator like EGTA to determine the maximum (Rmax) and minimum
 (Rmin) ratios, respectively.[19]

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC) and the effect of inhibitors with high temporal and voltage resolution.[20]

Materials:

- Cells expressing CRAC channels (e.g., RBL cells or HEK293 cells overexpressing STIM1 and Orai1)
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose, pH 7.2.
- Intracellular (pipette) solution: To passively deplete ER stores, this solution contains a high concentration of a Ca²⁺ chelator like BAPTA or EGTA. For example (in mM): 135 Csglutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2.[21]



YM-58483

Procedure:

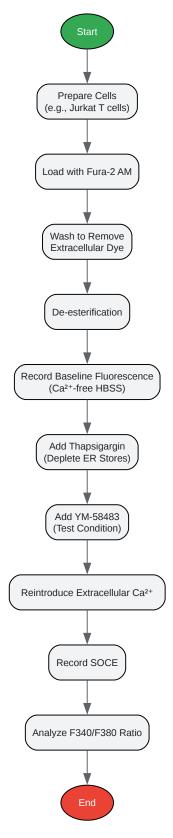
- Pipette Preparation: Pull glass capillaries to a fine tip with a resistance of 2-5 M Ω when filled with the intracellular solution.
- Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
- Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Current Recording:
 - Clamp the cell membrane at a holding potential (e.g., 0 mV).
 - Periodically apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit and measure the characteristic inwardly rectifying ICRAC.
 - The current will develop over several minutes as the Ca²⁺ chelator in the pipette solution diffuses into the cell and depletes the ER stores.
- Inhibitor Application: Once a stable ICRAC is established, apply YM-58483 to the extracellular solution via a perfusion system. The inhibition of ICRAC can be monitored in real-time.
- Data Analysis: The amplitude of the current at a specific negative potential (e.g., -80 mV) is
 plotted against time to visualize the development and inhibition of ICRAC. Dose-response
 curves can be generated by applying a range of YM-58483 concentrations.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex processes involved in CRAC channel function and the experimental approaches to study them.



Signaling Pathway of CRAC Channel Activation and Inhibition by YM-58483





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